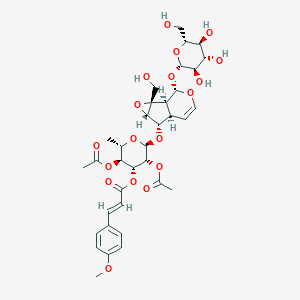

4-(4-氯苯氧甲基)-哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

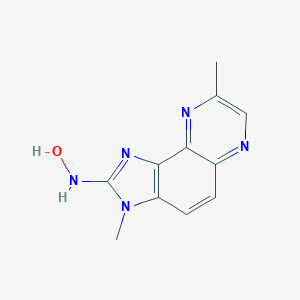

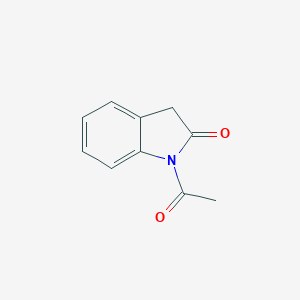

The synthesis of halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-(4-Chloro-phenoxymethyl)-piperidine, has been explored for potential δ receptor ligands. These compounds' affinity and selectivity were evaluated using in vitro receptor binding assays, with their log P values estimated through HPLC analysis. The impact of various N-substituents on σ-1 and σ-2 dissociation constants was investigated, highlighting the role of fluoroalkyl, hydroxyalkyl, iodopropenyl, and benzyl groups with different substitutions on the phenoxymethyl component's activity (Waterhouse et al., 1997).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized through various methods, including crystallography and DFT calculations. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was elucidated, revealing H-bonded dimers in the crystal lattice stabilized by C-H…π and C-H…O interactions, indicative of the structural versatility and intermolecular interaction potential of piperidine derivatives (Khan et al., 2013).

Chemical Reactions and Properties

Several halogenated 4-(phenoxymethyl)piperidines, synthesized as potential sigma receptor ligands, demonstrated significant in vivo uptake and retention in organs known to possess sigma receptors, indicating their potential as probes for in vivo tomographic studies of these receptors. The specific binding of these compounds to sigma receptors in various organs was confirmed through blocking studies, underscoring their chemical reactivity and interaction capabilities with biological targets (Waterhouse et al., 1997).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the drug development process. The analysis of compounds like 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, which share structural similarities with 4-(4-Chloro-phenoxymethyl)-piperidine, provides insights into how molecular conformation, particularly the piperidine ring's chair conformation and intermolecular hydrogen bonding, affects these properties and, by extension, the compound's pharmacokinetic profile (Simões et al., 2012).

Chemical Properties Analysis

The chemical behavior of 4-(4-Chloro-phenoxymethyl)-piperidine analogs, including their reactivity, stability, and interactions with biological targets, has been a subject of study. For example, the antileukemia activity of related piperidinium hydrochlorides was investigated, revealing their potential bioactivity and providing a foundation for understanding the chemical properties and biological interactions of 4-(4-Chloro-phenoxymethyl)-piperidine derivatives (Yang et al., 2009).

科学研究应用

放射性标记的σ受体探针

- 应用: 卤代4-(苯氧甲基)哌啶类化合物,包括4-(4-氯苯氧甲基)-哌啶的衍生物,已被研究作为δ受体的潜在配体。其中一种特定化合物,1-(碘丙烯基)-4-[(4-氰基苯氧基)甲基]哌啶,展示了作为体内σ受体的放射性标记探针进行脑部和其他器官的断层扫描研究的有希望结果 (Waterhouse et al., 1997)。

生物活性化合物的开发

- 应用: 像4-苯基哌啶这样的化合物,包括4-(4-氯苯氧甲基)-哌啶衍生物,已被探索其作为生物活性化合物的潜力。例如,4-苯基-N-(3'-二烷基氨基-2'-羟基丙基)哌啶的衍生物显示出强大的麻醉和抗炎作用 (Igarashi et al., 1983)。

催化热氧化研究

- 应用: 包括4-(4-氯苯氧甲基)-哌啶的阻碍哌啶类化合物已被研究其在酚类抗氧化剂的催化热氧化中的作用。这项研究对于处理聚丙烯等材料具有重要意义 (Allen, 1980)。

抗结核活性

- 应用: 包括结构类似于4-(4-氯苯氧甲基)-哌啶的哌啶醇类似物已被合成并评估其抗结核活性。一些化合物显示出显著活性,但在体内测试中也表现出副作用 (Sun et al., 2009)。

细胞毒性和抗癌剂

- 应用: 某些4-(4-氯苯氧甲基)-哌啶的衍生物已被合成并显示出对各种癌细胞系的显著细胞毒性,使其成为抗癌剂的潜在候选药物 (Dimmock et al., 1998)。

胃抗分泌剂

- 应用: 包括与4-(4-氯苯氧甲基)-哌啶相关的哌啶衍生物已被研究其作为胃抗分泌剂的潜力,显示出在减少或消除抗胆碱作用方面的功效 (Scott et al., 1983)。

缓蚀研究

- 应用: 包括与4-(4-氯苯氧甲基)-哌啶在结构上相似的哌啶化合物已被检验其作为酸性环境中缓蚀剂的有效性,展示了在材料保护方面的潜在应用 (Sankarapapavinasam et al., 1991)。

属性

IUPAC Name |

4-[(4-chlorophenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLNQJLKIFFYNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424665 |

Source

|

| Record name | 4-(4-Chloro-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-phenoxymethyl)-piperidine | |

CAS RN |

63608-33-3 |

Source

|

| Record name | 4-(4-Chloro-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)